3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
3-fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN2O2/c14-9-7-11-1-2-12(8-9)16(11)13(17)15-10-3-5-18-6-4-10/h9-12H,1-8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJNJQDJERVREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3CCOCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can be achieved through a series of organic reactions. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further functionalized to introduce the fluorine and carboxamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the aforementioned synthetic route to scale up the process. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of chiral catalysts and reagents would be essential to maintain the enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, alkyl halides, and various acids or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
Scientific Research Applications
Overview
3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic compound notable for its unique structural features, including a fluorine atom and an oxan-4-yl group. This compound has garnered interest in various scientific fields due to its potential applications in chemistry, biology, and medicine.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique bicyclic structure allows for various functionalization reactions, making it a versatile building block in synthetic chemistry. The compound can undergo oxidation, reduction, and substitution reactions, facilitating the introduction of diverse functional groups.
Drug Discovery and Development
This compound is being explored for its potential biological activities, which may lead to novel pharmaceuticals targeting specific diseases. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, potentially modulating their activity and leading to therapeutic effects.
Case Studies:
- Analgesic Properties : Preliminary studies suggest that derivatives of this compound may exhibit analgesic properties, making them candidates for pain management therapies.
- Antitumor Activity : Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth, warranting further investigation into this compound's potential as an anticancer agent.
Material Science
The compound's distinct chemical properties can be leveraged in material science applications. It may be utilized in developing new materials or as a catalyst in various industrial processes, enhancing reaction efficiency and product yield.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and functional groups allow it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Structural Features:
- Core: 8-azabicyclo[3.2.1]octane (tropane) framework, known for its rigid bicyclic structure that enhances receptor binding selectivity.
- Substituents :
- A fluorine atom at position 3, which may influence electronic properties and metabolic stability.
- An N-(oxan-4-yl) carboxamide group (tetrahydropyran ring), contributing to improved solubility compared to hydrophobic analogs.
- Molecular Formula : C₁₃H₂₁FN₂O₂; Molecular Weight: 256.32 g/mol .
This compound’s design leverages the tropane scaffold’s versatility, commonly employed in drugs targeting neurological disorders, pain management, and antiviral applications .
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and key analogs:
Table 1: Structural and Pharmacological Comparison
Key Comparative Insights:
Substituent Effects on Solubility and Lipophilicity :
- The oxan-4-yl group in the target compound introduces a cyclic ether, improving aqueous solubility compared to analogs with hydrophobic groups (e.g., benzyl or trifluoromethylphenyl) .
- Compounds like N-(4-trifluoromethylphenyl) derivatives exhibit higher lipophilicity, which may enhance CNS penetration but reduce solubility .
Electronic and Steric Modifications: Fluorine substitution at position 3 (target compound) vs. dual fluorines in the pyridine-4-carbonyl analog () may alter electron-withdrawing effects and metabolic stability .
Benzimidazole and pyrimidinecarboxamide derivatives () highlight the scaffold’s adaptability for diverse targets, including enzymes and GPCRs .
Synthetic Accessibility: Enantioselective synthesis methods, such as ring-closing metathesis (RCM) or cycloadditions, are commonly employed for tropane derivatives, as noted in . The target compound likely follows similar synthetic routes with fluorination at intermediate stages .
Biological Activity
3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, interaction with molecular targets, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by a fluorine atom, an oxan-4-yl group, and a carboxamide functional group. Its IUPAC name is this compound, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C13H21FN2O2 |
| Molecular Weight | 252.32 g/mol |
| PubChem ID | 2320220 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the central nervous system. The compound is believed to modulate the activity of neurotransmitter transporters, including dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET).
Interaction with Transporters
Research indicates that derivatives of azabicyclo[3.2.1]octane exhibit significant binding affinity for DAT and SERT. For instance, studies have shown that certain derivatives possess low nanomolar Ki values at these transporters, suggesting potent inhibitory effects on neurotransmitter reuptake . The presence of the oxan-4-yl group and fluorine atom enhances the binding properties and selectivity of these compounds.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound and related compounds:
- Dopamine Transporter Inhibition : Compounds similar to 3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane have shown high selectivity for DAT over NET, which is crucial for developing treatments for conditions such as ADHD and depression .
- Serotonin Transporter Affinity : The compound's interaction with SERT suggests potential applications in mood disorders, as modulation of serotonin levels is a common therapeutic strategy .
Case Studies
A notable case study explored the structure-activity relationship (SAR) of various azabicyclo compounds, highlighting that modifications in the bicyclic structure significantly affect their binding affinities at DAT and SERT. For example, an 8-cyclopropylmethyl derivative exhibited a Ki value of 4.0 nM at DAT, indicating its potency as a selective ligand .
Summary of Key Studies
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| DAT/SERT Interaction | High selectivity for DAT; low nanomolar Ki values | |
| Structure-Activity Relationship | Modifications enhance binding affinities |
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : Testing in animal models to assess therapeutic potential.
- Toxicology Studies : Evaluating safety profiles for clinical applications.
- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
